molecular formula C15H25ClN2O2 B12808962 p-Aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride CAS No. 69781-56-2

p-Aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride

Cat. No.: B12808962
CAS No.: 69781-56-2
M. Wt: 300.82 g/mol
InChI Key: VZYPAZBHOBUELK-UHFFFAOYSA-N
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Description

p-Aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride is a synthetic organic compound. It is derived from p-aminobenzoic acid, which is an organic molecule with two functional groups: carboxyl and amino. This compound is known for its applications in various fields including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride typically involves the esterification of p-aminobenzoic acid with 2-(butylamino)-2-methylpropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The esterification process is followed by the addition of hydrochloric acid to form the hydrochloride salt of the ester.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification reactions using automated reactors. The process is optimized for maximum efficiency and minimal waste. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled. The final product is purified using techniques such as crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

p-Aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

p-Aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use as a local anesthetic.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of p-aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride involves its interaction with specific molecular targets. In the case of its use as a local anesthetic, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking the generation and conduction of nerve impulses. This results in a temporary loss of sensation in the targeted area.

Comparison with Similar Compounds

Similar Compounds

    Procaine: Another ester of p-aminobenzoic acid, used as a local anesthetic.

    Benzocaine: An ester of p-aminobenzoic acid, commonly used as a topical anesthetic.

    Tetracaine: A more potent ester of p-aminobenzoic acid, used in ophthalmology and dentistry.

Uniqueness

p-Aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride is unique due to its specific ester group, which imparts distinct physicochemical properties and biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various applications.

Properties

CAS No.

69781-56-2

Molecular Formula

C15H25ClN2O2

Molecular Weight

300.82 g/mol

IUPAC Name

[1-(4-aminobenzoyl)oxy-2-methylpropan-2-yl]-butylazanium;chloride

InChI

InChI=1S/C15H24N2O2.ClH/c1-4-5-10-17-15(2,3)11-19-14(18)12-6-8-13(16)9-7-12;/h6-9,17H,4-5,10-11,16H2,1-3H3;1H

InChI Key

VZYPAZBHOBUELK-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH2+]C(C)(C)COC(=O)C1=CC=C(C=C1)N.[Cl-]

Origin of Product

United States

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